molecular formula C10H21ClN2O2 B2819163 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2089246-29-5

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B2819163
CAS No.: 2089246-29-5
M. Wt: 236.74
InChI Key: VUVVWKLDUAUSEO-KVZVIFLMSA-N
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Description

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a derivative of cyclobutylamine and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the following steps:

  • Cyclobutylamine Formation: : Cyclobutylamine is synthesized through the hydrogenation of cyclobutanone.

  • Aminomethylation: : The cyclobutylamine is then aminomethylated using formaldehyde and formic acid to introduce the aminomethyl group.

  • Carbamate Formation: : The aminomethylated cyclobutylamine is reacted with tert-butyl isocyanate to form the carbamate group.

  • Hydrochloride Formation: : Finally, the carbamate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be used to convert the compound to its amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation of the compound can yield cyclobutylcarboxylic acid derivatives.

  • Reduction: : Reduction can produce cyclobutylamine derivatives.

  • Substitution: : Substitution reactions can lead to the formation of various amine derivatives.

Scientific Research Applications

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : It is utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: : The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is unique due to its structural features and reactivity. Similar compounds include:

  • Cyclobutylamine derivatives: : These compounds share the cyclobutylamine core but differ in their functional groups.

  • Carbamate derivatives: : Other carbamate compounds with different substituents and applications.

In comparison, this compound stands out for its stability and versatility in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVWKLDUAUSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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